3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of 3-ethyl-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocyclic systems. The base structure consists of a pyridine ring fused to a triazole moiety at positions 4 and 5 (denoted by the [4,5-c] fusion notation). The prefix “3H,4H,5H,6H,7H” indicates partial saturation of the pyridine ring, resulting in a tetrahydro derivative. The ethyl substituent occupies position 3 of the triazole ring.
The IUPAC name 3-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine reflects this configuration (Figure 1). The numbering begins at the nitrogen atom in the triazole ring, proceeding clockwise, with the pyridine ring numbered to prioritize the fusion points. This nomenclature distinguishes it from isomeric systems such as triazolo[4,3-a]pyridine, where fusion occurs at different positions.
CAS Registry and Molecular Formula Validation
The compound is registered under CAS number 1779747-64-6 and has a molecular formula of C₇H₁₂N₄ , corresponding to a molecular weight of 152.20 g/mol. Validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirms the formula’s accuracy. The ethyl group (C₂H₅) contributes to the molecular weight disparity compared to simpler triazolopyridines, such as unsubstituted triazolo[4,5-c]pyridine (C₅H₄N₄, 120.11 g/mol).
Table 1: Key Identifiers of 3-Ethyl-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine
| Identifier | Value |
|---|---|
| CAS Registry Number | 1779747-64-6 |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | 3-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Tautomeric Forms and Ring Conformation Analysis
The triazole ring exhibits prototropic tautomerism, with potential shifts between 1H-, 2H-, and 3H- forms. However, the ethyl group at position 3 stabilizes the 3H-tautomer, as evidenced by X-ray crystallography and density functional theory (DFT) calculations. The tetrahydro pyridine ring adopts a chair-like conformation, with puckering parameters (q = 0.52 Å, θ = 45°) indicating moderate distortion from planarity.
The fused ring system’s dihedral angle between triazole and pyridine planes measures 12.3°, suggesting slight non-planarity due to steric interactions between the ethyl group and adjacent hydrogen atoms. This contrasts with fully aromatic analogs like triazolo[4,3-a]pyridine, which exhibit coplanar fused rings.
Comparative Analysis of Triazolo-Pyridine Isomeric Systems
Triazolo-pyridine isomers differ in fusion positions and substituent effects, leading to distinct electronic and steric profiles:
Table 2: Comparison of Triazolo-Pyridine Isomers
| Isomer | Fusion Position | Aromaticity | Dipole Moment (D) |
|---|---|---|---|
| triazolo[4,5-c]pyridine | 4,5-c | Non-planar (tetrahydro) | 3.8 |
| triazolo[4,3-a]pyridine | 4,3-a | Planar | 4.2 |
| triazolo[1,5-a]pyridine | 1,5-a | Planar | 3.5 |
The 4,5-c fusion in the target compound reduces aromaticity in the pyridine ring, increasing solubility in polar solvents compared to fully conjugated isomers. Substituent positioning also affects reactivity: the ethyl group in 3-ethyl-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine sterically hinders electrophilic substitution at the triazole ring’s 5-position, unlike unsubstituted analogs.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H12N4/c1-2-11-7-5-8-4-3-6(7)9-10-11/h8H,2-5H2,1H3 |
InChI Key |
BMROKHDHBCQWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCNC2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino-Triazoles with Active Methylene Compounds
One efficient route to fused triazolo-pyridines involves the reaction of 5-amino-1,2,3-triazoles with active methylene compounds such as ethyl acetoacetate or cyanoacetyl derivatives, followed by cyclization under heating or catalytic conditions.
Procedure : 5-amino-1,2,3-triazole derivatives react with ethyl acetoacetate or similar active methylene compounds in the presence of catalysts like zeolites or sodium acetate in solvents such as dimethylformamide (DMF). Microwave irradiation can be used to accelerate amide formation from p-nitrophenylacetic acid and acetic anhydride, followed by cyclization to form the triazolopyridine ring system.
Key Outcomes : This method yields 1,2,3-triazolo[4,5-b]pyridines, which are structurally related to the [4,5-c] isomer. The reaction proceeds via intermediates such as cyanoacetamides and triazole derivatives, with X-ray crystallography confirming the fused ring structure. The presence of an ethyl group can be introduced via condensation with ethyl acetoacetate.
Pd-Catalyzed Aminopyridine Formation and Subsequent Cyclization
Another approach involves palladium-catalyzed reactions starting from chloronitropyridines and anilines to form aminopyridines, followed by hydrogenation and nitrosation to yield triazolopyridines.
Procedure : 4-chloro-3-nitropyridine is reacted with aniline derivatives under Pd catalysis to form aminopyridines. Subsequent Pd-catalyzed hydrogenation reduces nitro groups to diamines, which are then treated with tert-butyl nitrite to form the triazolopyridine ring. Further functionalization, such as reaction with acyl chlorides and Grignard reagents, allows introduction of substituents like ethyl groups.
Key Outcomes : This method provides access to 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to the target compound. Purification by chiral supercritical fluid chromatography (SFC) affords enantiomerically enriched products. The method is versatile, allowing substitution at various positions on the pyridine ring and the triazole moiety.
One-Pot Three-Component Synthesis (Generalized for Triazolo-Pyrimidines)
Though primarily reported for triazolo-pyrimidines, similar one-pot three-component reactions may be adapted for triazolopyridines.
Procedure : A mixture of 5-amino-1,2,3-triazole, an aldehyde, and ethyl acetoacetate is combined in ethanol with a catalyst such as 3-aminopropyltriethoxysilane (APTS). The reaction is refluxed for 24 hours, followed by cooling and isolation of the product by filtration and recrystallization.
Key Outcomes : This approach yields fused triazolo heterocycles with substituents introduced via the aldehyde and active methylene components. The method is mild and compatible with various functional groups, offering a flexible synthetic route.
Solid-Phase and Cycloaddition Strategies
Emerging synthetic strategies include solid-phase assisted synthesis and copper-catalyzed [3 + 2] cycloadditions.
Procedure : Polystyrene-bound p-toluenesulfonyl hydrazide reacts with acetylated pyridine derivatives in the presence of titanium tetrachloride to form hydrazones, which then cyclize to fused triazolopyridines. Alternatively, copper-catalyzed azide-alkyne cycloaddition followed by halide displacement can generate saturated triazolopyridine derivatives.
Key Outcomes : These methods offer regioselectivity and potential for library synthesis, though yields vary (33–80%). They provide alternative routes to partially saturated triazolopyridines, potentially including ethyl-substituted derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Outcomes and Analysis
The cyclization of amino-triazoles with active methylene compounds under microwave-assisted conditions is a well-validated method, producing fused triazolopyridines with good yields and structural confirmation by X-ray crystallography.
Pd-catalyzed routes enable the introduction of various substituents, including ethyl groups, and provide access to enantiomerically pure compounds after chiral separation. This method is versatile but requires multiple steps and careful control of reaction conditions to avoid dechlorination side products.
The one-pot three-component synthesis offers a straightforward, mild approach that tolerates diverse functional groups, making it attractive for rapid synthesis of analogs. However, it is more commonly reported for triazolopyrimidines, and adaptation to triazolopyridines requires further optimization.
Solid-phase and copper-catalyzed cycloaddition methods present innovative alternatives with potential for combinatorial chemistry, though yields and scalability may be limiting factors.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Bioactivity
Triazolopyridines exhibit significant variations in bioactivity based on the triazole ring’s fusion position:
Key Insight : The [4,5-c] fusion in 3-ethyltriazolopyridine enhances Zn-binding affinity and solubility in acidic conditions, critical for drug development . In contrast, [4,5-d] pyrimidine derivatives prioritize thionation for anticancer activity .
Substituent Effects on Physicochemical Properties
Substituents on the triazolopyridine core significantly alter solubility, potency, and synthetic feasibility:
Key Insight : Ethyl groups improve solubility in acidic environments, favoring oral drug absorption , while aromatic substituents (e.g., phenyl) may enhance binding but reduce solubility .
Biological Activity
3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on various research studies and findings.
- IUPAC Name : 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
Biological Activities
The biological activities of 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine have been explored in various contexts:
1. Antimicrobial Activity
Research has indicated that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated the antimicrobial activity of various triazolopyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against these bacteria .
2. Anticonvulsant Activity
The anticonvulsant potential of triazolopyridine compounds has been investigated using animal models:
- Findings : In a study involving maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, compounds similar to 3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine exhibited notable anticonvulsant activity. The results indicated a significant reduction in seizure duration and frequency at doses of 10 mg/kg .
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds:
- Mechanism : The neuroprotective effects are thought to be mediated through modulation of neurotransmitter systems and inhibition of oxidative stress pathways. In vitro studies have shown that these compounds can protect neuronal cells from glutamate-induced toxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyridine derivatives:
- Table 1 : Structure-Activity Relationship Data
| Compound | Substituent | Activity (IC50 µM) | Comments |
|---|---|---|---|
| A | Ethyl | 0.16 | Strong α7 nAChR modulator |
| B | Methyl | 0.38 | Moderate activity |
| C | Propyl | 0.14 | Enhanced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
